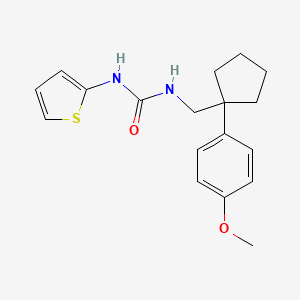

![molecular formula C7H7ClN2O B2587060 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride CAS No. 2094748-09-9](/img/structure/B2587060.png)

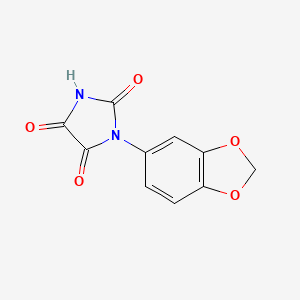

1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one is a chemical compound with a molecular weight of 134.14 . It’s a solid substance stored in dry conditions at room temperature .

Synthesis Analysis

The synthesis of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one involves several steps. The yield of the synthesis process is approximately 76% . The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide or azidotrimethylsilane under microwave irradiation provided 3- and 4-amino-naphthyridin-2(1H)-one derivatives through cycloaddition–ring expansion .Molecular Structure Analysis

The molecular structure of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one is characterized by several key features. The InChI code for this compound is 1S/C7H6N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h1-2,4H,3H2,(H,9,10) .Chemical Reactions Analysis

The chemical reactions involving 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one are complex and involve multiple steps. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide or azidotrimethylsilane under microwave irradiation provided 3- and 4-amino-naphthyridin-2(1H)-one derivatives through cycloaddition–ring expansion .Physical And Chemical Properties Analysis

1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one is a solid substance with a molecular weight of 134.14 . It’s stored in dry conditions at room temperature . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 212.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C .Scientific Research Applications

- Researchers have synthesized derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with potential analgesic and sedative activity . These compounds were tested using the “hot plate” and “writhing” tests. Notably, some imides demonstrated stronger analgesic effects than aspirin and even approached the efficacy of morphine. Additionally, these compounds influenced locomotor activity and sleep duration in mice.

- Pyrrolo[3,4-c]pyridines have shown promise in treating nervous and immune system disorders. Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have been investigated .

- Abnormal activation of FGFR signaling pathways contributes to various tumors. Researchers have designed 1H-pyrrolo[2,3-b]pyridine derivatives that exhibit potent activities against FGFR1, FGFR2, and FGFR3 .

Analgesic and Sedative Properties

Nervous and Immune System Diseases

FGFR (Fibroblast Growth Factor Receptor) Inhibition

Other Potential Applications

Mechanism of Action

Target of Action

The primary targets of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Mode of Action

1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride interacts with its targets, the FGFRs, resulting in their inhibition . This inhibition leads to a decrease in the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .

Biochemical Pathways

The compound affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is known that the compound has shown stability in both simulated gastric fluid and simulated intestinal fluid . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride’s action include the inhibition of cell proliferation and the induction of apoptosis . In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Safety and Hazards

properties

IUPAC Name |

1,2-dihydropyrrolo[3,4-c]pyridin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O.ClH/c10-7-6-4-8-2-1-5(6)3-9-7;/h1-2,4H,3H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRLDPCXZIZLNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=NC=C2)C(=O)N1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride | |

CAS RN |

2094748-09-9 |

Source

|

| Record name | 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

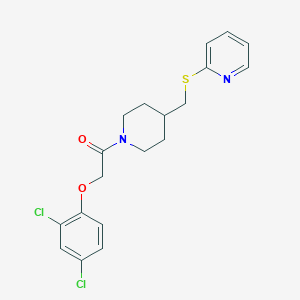

![ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B2586982.png)

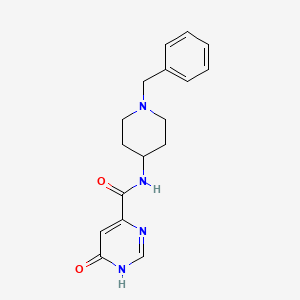

![Lithium(1+) ion 2-{2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2586983.png)

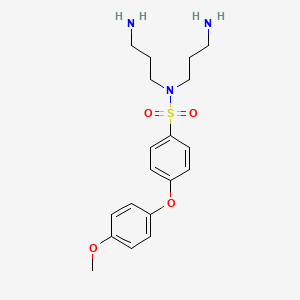

![2-Ethyl-5-((4-methylpiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2586984.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2586985.png)

![5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2586988.png)

![4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid](/img/structure/B2586990.png)

![[4-(4-methylphenoxy)-3-nitrophenyl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2586994.png)